molecular formula C18H14N6O B7434481 N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Cat. No. B7434481
M. Wt: 330.3 g/mol
InChI Key: QZQXOVRPKCRPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The inhibition of kinases by this compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also modulate immune responses by inhibiting the activity of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of kinases, making it an ideal tool for studying kinase signaling pathways. It is also highly selective, reducing the risk of off-target effects. However, its limitations include poor solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

The potential applications of N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide are vast, and several future directions can be explored. One area of research is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Additionally, the compound can be used as a tool for studying kinase signaling pathways and identifying novel therapeutic targets.

Synthesis Methods

The synthesis of N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide involves the reaction of pyrimidine-2-amine and 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-chloro-5-nitropyridine, followed by reduction with palladium on carbon to yield the final product.

Scientific Research Applications

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has been extensively studied for its potential applications as a kinase inhibitor. It has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and RET, which are implicated in the development of several diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c25-17(16-10-12-11-19-9-6-15(12)24-16)22-13-2-4-14(5-3-13)23-18-20-7-1-8-21-18/h1-11,24H,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXOVRPKCRPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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